Defined Stereochemistry for Prostaglandin and Carbocyclic Nucleoside Synthesis
The absolute (R)-configuration is a pre-requisite for the synthesis of specific prostaglandin stereoisomers and antiviral agents like carbocyclic-ddA [1]. Unlike the racemic mixture, the single enantiomer eliminates the risk of producing a mixture of diastereomers, ensuring the desired stereochemistry in the final target [2].
| Evidence Dimension | Stereochemical fidelity for downstream synthesis |
|---|---|
| Target Compound Data | Defined (R)-stereochemistry |
| Comparator Or Baseline | Racemic mixture (CAS 26831-63-0) |
| Quantified Difference | Stereochemical purity vs. a 50:50 mixture of enantiomers |
| Conditions | Context: Chemical synthesis of prostaglandin E2 methyl ester and carbocyclic-ddA. |
Why This Matters
Ensures a single, predictable stereochemical outcome in complex molecule synthesis, avoiding costly and low-yielding chiral resolution steps post-reaction.
- [1] Liang, C., Duan, X., & Gao, H. (2024). Chemoenzymatic synthesis of (1R,3R)-3-hydroxycyclopentanemethanol: An intermediate of carbocyclic-ddA. Journal of Bioscience and Bioengineering. View Source
- [2] Stork, G., & Kraus, G. (1976). The ene reaction as a route to 3-hydroxycyclopentanone derivatives. Application to the prostaglandins. Journal of the American Chemical Society, 98(21), 6747-6748. View Source
